2,6-Dichloro-3-fluoro-5-hydrazinylpyridine

Catalog No.
S14142841
CAS No.
M.F
C5H4Cl2FN3
M. Wt
196.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-3-fluoro-5-hydrazinylpyridine

Product Name

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)hydrazine

Molecular Formula

C5H4Cl2FN3

Molecular Weight

196.01 g/mol

InChI

InChI=1S/C5H4Cl2FN3/c6-4-2(8)1-3(11-9)5(7)10-4/h1,11H,9H2

InChI Key

BITGVFDBOSXYRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)NN

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with two chlorine atoms, one fluorine atom, and a hydrazine group. Its molecular formula is C5H5Cl2FN3C_5H_5Cl_2FN_3, and it features a pyridine skeleton that is essential for its reactivity and biological activity. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and potential interaction with biological targets.

  • Nucleophilic Substitution: The chlorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which are important intermediates in organic synthesis.
  • Dehydrohalogenation: Under certain conditions, the compound may lose halogen atoms to form more reactive derivatives.

These reactions make 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine a versatile intermediate in organic synthesis.

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine exhibits notable biological activity, particularly in the field of medicinal chemistry. Its structure allows it to interact with various biological targets:

  • Antimicrobial Activity: Compounds with similar structures have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Anticancer Properties: Some derivatives of hydrazinylpyridines have been investigated for their anticancer effects, potentially acting through mechanisms such as apoptosis induction or inhibition of tumor growth.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

The synthesis of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyridine derivatives.
  • Halogenation: Chlorination and fluorination reactions are carried out using reagents like thionyl chloride or sulfur tetrafluoride to introduce the halogen substituents.
  • Hydrazination: The introduction of the hydrazine group can be achieved by reacting the halogenated pyridine with hydrazine hydrate under controlled conditions to form the final product.

The specific reaction conditions (temperature, solvent) are critical for optimizing yield and purity.

2,6-Dichloro-3-fluoro-5-hydrazinylpyridine has several applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases or cancer.
  • Agricultural Chemicals: The compound may be explored for use in developing new agrochemicals due to its potential biological activity against pests and pathogens.
  • Research Tools: Its unique structure makes it valuable for research in chemical biology and medicinal chemistry.

Studies on the interactions of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine with biological molecules are essential for understanding its mechanism of action:

  • Binding Affinity: Investigating how well the compound binds to specific enzymes or receptors can provide insights into its therapeutic potential.
  • In Vitro Studies: Laboratory experiments assessing its effects on cell lines help elucidate its biological activity and toxicity profiles.

Such studies are crucial for determining the safety and efficacy of this compound in potential therapeutic applications.

Several compounds exhibit structural similarities to 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
3,5-Dichloro-2-hydrazinylpyridineSimilar pyridine structure; different halogensKnown for its strong antimicrobial properties
2-HydrazinopyridineBasic pyridine structure; no halogensUsed primarily as a synthetic intermediate
4-Chloro-3-fluoropyridineContains chlorine and fluorine; no hydrazineKnown for herbicidal activity

These compounds share structural features but differ in their substituents and biological activities, highlighting the unique profile of 2,6-Dichloro-3-fluoro-5-hydrazinylpyridine within this class of chemicals.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.9766307 g/mol

Monoisotopic Mass

194.9766307 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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